molecular formula C15H20O3S B8598897 Benzyl 6-(acetylthio)hexanoate

Benzyl 6-(acetylthio)hexanoate

Cat. No.: B8598897
M. Wt: 280.4 g/mol
InChI Key: RZFAEWCXVSYUJE-UHFFFAOYSA-N
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Description

Benzyl 6-(acetylthio)hexanoate is a sulfur-containing ester derivative of hexanoic acid, characterized by a benzyl ester group at the terminal carboxyl and an acetylthio (-SCOCH₃) moiety at the sixth carbon of the hexanoate chain. This structural configuration imparts unique chemical reactivity and functional properties, distinguishing it from conventional esters.

Properties

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

benzyl 6-acetylsulfanylhexanoate

InChI

InChI=1S/C15H20O3S/c1-13(16)19-11-7-3-6-10-15(17)18-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

RZFAEWCXVSYUJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity: The acetylthio group in this compound increases its susceptibility to nucleophilic attack compared to non-sulfur analogs like ethyl hexanoate. This property is critical in drug delivery systems where thiol groups are released via hydrolysis .
  • Volatility and Flavor: Unlike ethyl hexanoate, which contributes fruity notes (OAV > 1 in cheese and liquor ), sulfur-containing esters like this compound may exhibit less desirable odors due to thioester decomposition, limiting their use in fragrances .

Q & A

Q. What are the established synthetic routes for Benzyl 6-(acetylthio)hexanoate, and how can researchers optimize yield and purity?

this compound is synthesized via acylation of 6-aminohexanoate derivatives. A common method involves reacting 6-aminohexanoic acid with benzyl chloroformate to introduce the benzyl ester group, followed by acetylation of the thiol moiety using acetic anhydride or acetyl chloride. Critical steps include:

  • Protection of the thiol group during intermediate stages to prevent oxidation or disulfide formation .
  • Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product.
  • Yield optimization by controlling reaction temperature (0–4°C for acylation) and stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Gas Chromatography (GC) with flame ionization detection : Validates purity (>95%) and identifies residual solvents (e.g., hexane or ethyl acetate) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy :
    • ¹H NMR : Peaks at δ 7.3 ppm (benzyl aromatic protons), δ 3.0–2.5 ppm (methylene groups adjacent to the thioester), and δ 2.3 ppm (acetyl methyl group) confirm structure .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and 195 ppm (thioester) distinguish functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 267.1022) confirms molecular formula (C₁₅H₁₈O₃S) .

Advanced Research Questions

Q. How can this compound be applied in site-specific bioconjugation strategies for protein or nanoparticle functionalization?

The acetylthio group serves as a protected thiol for controlled sulfhydryl coupling:

  • Thiol deprotection : Treat with hydroxylamine (0.5 M, pH 7.0–8.0) to generate free thiols (-SH) for conjugation .
  • Applications :
    • AFM tip functionalization : Couple thiolated biomolecules (e.g., glucose derivatives) via maleimide chemistry for single-molecule force spectroscopy .
    • Drug delivery systems : Conjugate thiol-reactive payloads (e.g., cytotoxic agents) to antibody fragments for targeted therapy .
  • Key considerations : Monitor deprotection efficiency using Ellman’s assay (quantification of free thiols at 412 nm) .

Q. What enzymatic or biohybrid catalytic systems could be adapted for the synthesis of this compound, and how do they compare to traditional chemical methods?

  • Enzymatic approaches :
    • Lipase-catalyzed esterification : Use immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media to catalyze benzyl ester formation from hexanoic acid and benzyl alcohol .
    • Thioesterase-mediated acetylation : Explore microbial enzymes (e.g., from E. coli) for regioselective thiol acetylation .
  • Advantages : Higher enantioselectivity and reduced byproducts compared to chemical acylation.
  • Challenges : Lower reaction rates and enzyme stability in organic solvents .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what precautions are necessary for long-term storage?

  • pH sensitivity :
    • Acidic conditions (pH < 5) : Hydrolysis of the thioester bond occurs, releasing acetic acid and free thiols.
    • Alkaline conditions (pH > 8) : Accelerated deacetylation, requiring buffers like Tris-HCl (pH 7.4) for stability .
  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Degradation analysis : Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to detect breakdown products .

Methodological Notes

  • Contradictions in evidence : While focuses on benzyl hexanoate synthesis, the enzymatic strategies described are adaptable to the acetylthio variant with modifications to accommodate sulfur reactivity .

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